2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol
Description
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1H-indazol-5-yliminomethyl)-4-methylphenol |
InChI |
InChI=1S/C15H13N3O/c1-10-2-5-15(19)12(6-10)8-16-13-3-4-14-11(7-13)9-17-18-14/h2-9,19H,1H3,(H,17,18) |
InChI Key |
PLLHHFLQNCPMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)NN=C3 |
solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed | Acetic acid | Methanol | 6 h | 70–75 | 95 |
| Microwave-Assisted | None | 2-Methoxyethanol | 0.5 h | 85–90 | 98 |
| Mechanochemical | Montmorillonite | Solvent-free | 0.75 h | 78–82 | 93 |
Critical Considerations
- Side Reactions : Over-condensation or oxidation may occur at high temperatures, necessitating inert atmospheres (N2/Ar).
- Purification Challenges : Column chromatography is preferred for high-purity applications, while recrystallization suffices for bulk synthesis.
- Catalyst Impact : HCl accelerates reaction kinetics but may protonate the amine, requiring stoichiometric adjustments.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
The applications of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol are not explicitly detailed within the provided search results. However, the search results do provide information on related compounds and their applications, which may suggest potential uses for 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol based on structural similarities and known activities of indazole derivatives.
Indazole Derivatives and their Applications
- Kinase Inhibitors: Research on related compounds, such as 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates, reveals their potential as dual human epidermal growth factor receptor (HER) 1/HER2 kinase inhibitors . These inhibitors have demonstrated excellent biochemical potency and kinase selectivity, suggesting their utility in treating solid tumors .
- Potential Pharmaceutical Applications: The presence of the indazole moiety in 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol suggests it may possess biological activities . Indazoles are versatile scaffolds in medicinal chemistry, often found in drugs targeting a variety of diseases.
Related Compounds
- 2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol: This compound, similar in structure to the target compound, is listed in chemical databases, suggesting its potential use in chemical research and synthesis .
- 4-Bromo-2-[(1H-indazol-5-ylimino)-methyl]-phenol: Another related compound, variations in the substituents on the phenol ring can significantly alter the compound's physical, chemical, and biological properties .
General Information
Mechanism of Action
The mechanism of action of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol is largely dependent on its interaction with biological targets. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analog: 2-Bromo-6-({[2-(4-Methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-methylphenol
Key Differences :
- Heterocyclic Core : The benzoxazole ring in this analog replaces the indazole group in the target compound. Benzoxazole has a single nitrogen and oxygen atom in its heterocyclic ring, whereas indazole contains two adjacent nitrogen atoms. This difference alters electronic properties, such as acidity and π-π stacking interactions .
- Substituents : The bromine atom and methoxyphenyl group in the benzoxazole analog introduce steric and electronic effects absent in the target compound. These groups may enhance lipophilicity or influence binding affinity in biological systems.
- Synthetic Routes: The benzoxazole analog’s synthesis likely involves condensation of 4-methylphenol derivatives with benzoxazole precursors, similar to Schiff base formation. However, the indazole-containing target compound may require specialized coupling reagents or protecting groups for the indazole nitrogen.
Table 1: Structural and Functional Comparison
Structural Analog: 2-(Indol-2-yl)-4-methylphenol
Key Differences :
- Heterocyclic Linkage : This compound features an indole ring instead of indazole. Indole lacks the pyrazole-like N–N bond, reducing its ability to stabilize metal complexes compared to indazole derivatives .
- Synthesis : The indole analog forms via photochemical rearrangement of 2-(p-tolyloxy)indoles, a reaction sensitive to solvent viscosity. In contrast, the target compound’s synthesis likely involves imine condensation under milder conditions .
- Reactivity: The phenolic hydroxyl group in both compounds participates in hydrogen bonding, but the indazole’s NH group in the target compound may offer additional hydrogen-bonding or tautomeric flexibility.
Phenolic Core: 4-Methylphenol
Role in the Target Compound: The 4-methylphenol moiety contributes to solubility and crystallinity. reveals that the methyl group in 4-methylphenol induces torsional splitting (5459 MHz) due to internal rotation, a property that may persist in the target compound. The hydroxyl group forms a translinear hydrogen bond with water (O–O distance: 290 pm in the ground state), suggesting similar solvation behavior in aqueous environments .
Table 2: Phenolic Component Properties
Imidazole/Triazole Derivatives
Compounds like 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole () highlight the importance of heterocyclic diversity. Compared to the target compound:
- Coordination Chemistry: Imidazole/triazole derivatives are better metal ligands due to multiple nitrogen donors, whereas the indazole-phenol hybrid may exhibit dual functionality (e.g., phenolic O and indazole N as binding sites).
- Biological Activity: Imidazole derivatives (e.g., Astemizole in ) often target histamine receptors, whereas indazole-phenol hybrids may inhibit kinases or proteases.
Biological Activity
2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol, a compound featuring an indazole moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various pathogens, and implications for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol exhibit significant antimicrobial activity. A study on related indazole derivatives demonstrated their effectiveness against various bacterial strains, including resistant strains like MRSA and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds ranged from 26.3 to 378.5 μM, suggesting potent antibacterial properties .
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays using HeLa and MCF7 cell lines revealed that the compound induces cell death via apoptosis, characterized by an increase in reactive oxygen species (ROS) and G2/M phase arrest . The IC50 values for these cell lines were reported at 0.80 μM and 0.43 μM, respectively, indicating strong cytotoxic effects .
The biological activity of 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol can be attributed to its interaction with critical cellular targets:
- Antibacterial Mechanism : Molecular docking studies have suggested that the compound may inhibit bacterial enzymes such as MurB, which is essential for bacterial cell wall synthesis .
- Anticancer Mechanism : The compound's ability to induce apoptosis is linked to its interaction with DNA and human serum albumin (HSA), enhancing its cytotoxic profile . The oxidative stress induced by the compound leads to apoptosis in cancer cells.
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | MIC (μM) | MBC (μM) | Target Pathogen |
|---|---|---|---|
| Compound A | 26.3 | 52.6 | E. coli |
| Compound B | 378.5 | 757.0 | MRSA |
| Compound C | 100.0 | 200.0 | Pseudomonas aeruginosa |
Table 2: Anticancer Activity Against HeLa and MCF7 Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.80 | Apoptosis via ROS accumulation |
| MCF7 | 0.43 | G2/M phase arrest |
Case Study 1: Efficacy Against Resistant Bacteria
A recent study evaluated the efficacy of various indazole derivatives against resistant bacterial strains, finding that certain compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin . This highlights the potential of indazole derivatives as alternatives in treating antibiotic-resistant infections.
Case Study 2: Induction of Apoptosis in Cancer Cells
In vitro experiments conducted on HeLa cells showed that treatment with the compound resulted in significant apoptosis induction, characterized by increased ROS levels and cell cycle arrest at the G2/M phase . This suggests a promising avenue for further development as an anticancer agent.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol, and how can purity be validated?
Methodological Answer:
The synthesis typically involves condensation reactions between 1H-indazol-5-amine and a substituted benzaldehyde derivative under acidic or basic conditions. Key steps include:
- Schiff base formation : Reaction of the amine group with a carbonyl group in the presence of a catalyst (e.g., acetic acid or molecular sieves) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.
- Validation : Purity is confirmed via HPLC (≥95% purity) and structural elucidation using -/-NMR and high-resolution mass spectrometry (HRMS) .
How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analytical methods : Monitor degradation via UV-Vis spectroscopy (λmax ~280–320 nm) and LC-MS to identify breakdown products .
- Key findings : Imine bonds are prone to hydrolysis under acidic conditions, while the indazole ring remains stable up to 60°C .
What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC calculations via dose-response curves.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC determination .
- Antioxidant activity : DPPH radical scavenging assay, comparing results to ascorbic acid as a positive control .
Advanced Research Questions
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or receptors). Validate with site-directed mutagenesis .
- Surface plasmon resonance (SPR) : Measure binding kinetics (K) to purified targets .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
What experimental designs address contradictions in reported biological data?
Methodological Answer:
- Comparative analysis : Replicate studies under standardized conditions (e.g., cell line origin, serum concentration, and exposure time).
- Dose optimization : Use factorial design (e.g., 3×3 matrix) to test concentration ranges and exposure durations .
- Data normalization : Correct for batch effects using internal controls (e.g., housekeeping genes in qPCR) .
How can environmental fate studies be designed to assess ecological risks?
Methodological Answer:
- Biodegradation assays : Use OECD 301B guidelines to measure mineralization in activated sludge.
- Aquatic toxicity : Daphnia magna acute toxicity test (48-hour EC) and algal growth inhibition .
- Bioaccumulation : LogP determination via shake-flask method and prediction using EPI Suite software .
What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Formulation : Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability .
- Pharmacokinetics : Conduct bioavailability studies in rodent models with IV/PO dosing and LC-MS/MS plasma analysis .
Data Interpretation and Validation
How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Crystallographic validation : Resolve tautomeric or conformational ambiguities via single-crystal X-ray diffraction .
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers in imine bonds .
- Computational modeling : Compare DFT-optimized structures with experimental data .
What statistical methods are appropriate for dose-response studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
